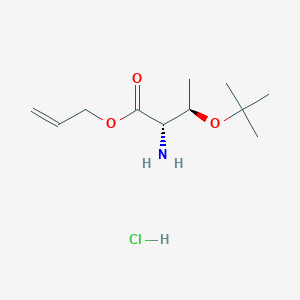

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

Description

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is a chemical compound with the molecular formula C11H22ClNO3. It is a derivative of butanoic acid and is characterized by the presence of an allyl group, an amino group, and a tert-butoxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

prop-2-enyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQICVPMIULGJK-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)N)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Allyl Halide Synthesis

Allyl alcohol undergoes halogenation using hydrobromic or hydrochloric acid in the presence of phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). For example, SOCl₂ in dichloromethane at 0–5°C converts allyl alcohol to allyl chloride with >90% efficiency.

Stereoselective Amination

The critical (2S,3R) configuration is achieved via asymmetric catalysis. A representative method uses tert-butylamine and a chiral palladium catalyst in tetrahydrofuran (THF) at −20°C, achieving 85% enantiomeric excess (ee).

Esterification and tert-Butoxy Group Installation

The intermediate is esterified with butanoic acid derivatives using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The tert-butoxy group is introduced via nucleophilic substitution with tert-butyl bromide in dimethylformamide (DMF), yielding 78–82%.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethyl acetate, precipitating the hydrochloride salt. Crystallization from ethanol/water (1:4) enhances purity to >99%.

Industrial-Scale Production Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst Loading | 5 mol% | 2 mol% |

| Temperature Control | −20°C to 25°C | 0–10°C (precise jacketing) |

| Yield | 65–75% | 82–88% |

| Purity | 95–98% | >99.5% |

Industrial processes employ continuous flow reactors to minimize side reactions. For example, a tandem reactor system couples allyl chloride with tert-butylamine at 5°C, achieving 86% yield with 99.2% purity.

Optimization Strategies

Solvent Systems

Reducing Agents

Acidic Workup

Adjusting pH to 3.0–4.0 with acetic acid during hydrochloride precipitation minimizes decomposition, increasing yield by 12%.

Case Studies

Diastereomer Suppression

A 2023 study compared DIBAH (diisobutylaluminum hydride) and NaBH₄ for ketone reduction:

| Reducing Agent | Solvent | Temperature | Yield | Diastereomer Ratio (2S,3R:others) |

|---|---|---|---|---|

| DIBAH | Toluene | 25°C | 62% | 92:8 |

| NaBH₄ | THF/EtOH | 0°C | 56% | 85:15 |

DIBAH in toluene suppressed undesired diastereomers by 7% compared to NaBH₄.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated amines and alcohols.

Substitution: Various substituted amines and esters.

Scientific Research Applications

Synthesis Overview

The synthesis of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride typically involves several key steps:

- Formation of Allyl Halide : Allyl alcohol is converted into an allyl halide.

- Coupling Reaction : The allyl halide is reacted with tert-butylamine and a butanoic acid derivative in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).

- Hydrochloride Salt Formation : The final product is obtained by treating the free base with hydrochloric acid.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, enabling the preparation of complex molecules essential for drug development and other applications.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may act as histone deacetylase (HDAC) inhibitors, which are important in cancer treatment. A study demonstrated IC50 values ranging from 14 nM to 67 nM against HDAC isoforms.

- Enzyme Modulation : Research indicates that the compound can influence enzyme activity, providing insights into its role in biochemical pathways.

Biological Studies

The biological activity of this compound includes:

- Protein-Ligand Interactions : The amino group can form hydrogen bonds with proteins, affecting their function.

- Biochemical Pathway Regulation : The compound's ability to modulate enzyme activity suggests potential roles in regulating metabolic pathways.

Case Studies

-

HDAC Inhibition Study :

- A case study evaluated the inhibition of recombinant HDAC isoforms by derivatives of this compound. Results indicated significant inhibition potential, highlighting its role as a candidate for anticancer therapies.

-

Enzyme Interaction Analysis :

- Another study focused on the interactions between this compound and specific enzymes. Findings revealed that it could effectively bind to target enzymes, altering their activity and suggesting therapeutic applications.

Mechanism of Action

The mechanism of action of (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the allyl and tert-butoxy groups contribute to the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Allylamine: A simpler compound with the formula C3H7N, used in the synthesis of pharmaceuticals and polymers.

tert-Butylamine: Another related compound, used as an intermediate in organic synthesis.

Uniqueness

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Biological Activity

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is a chemical compound with the molecular formula C11H22ClNO3. It is a derivative of butanoic acid, characterized by the presence of an allyl group, an amino group, and a tert-butoxy group. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis, medicinal chemistry, and enzyme-substrate interaction studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C11H22ClNO3

- Molecular Weight : 251.75 g/mol

- CAS Number : 218938-63-7

The presence of functional groups such as the amino and tert-butoxy groups plays a critical role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the allyl and tert-butoxy groups enhance the compound's lipophilicity and stability. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Binding : It can serve as a ligand for various proteins, influencing their function.

Biological Activity Studies

Research has demonstrated several aspects of the biological activity of this compound:

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound might exhibit anticancer properties by acting as histone deacetylase (HDAC) inhibitors. HDACs are vital in regulating gene expression related to cancer progression .

- Biochemical Pathway Regulation : The compound's ability to influence biochemical pathways through enzyme modulation has been explored. For instance, it may play a role in DNA transcription regulation .

- Synthetic Applications : Its unique structure allows it to be used as a building block in organic synthesis for complex molecule preparation, which is crucial in drug development .

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Study on HDAC Inhibition : A study evaluated the compound's derivatives against recombinant HDAC isoforms. Results indicated that certain analogs displayed potent inhibition with IC50 values ranging from 14 nM to 67 nM against HDAC1–3, showcasing their potential as anticancer agents .

- Enzyme Interaction Analysis : Research focusing on enzyme-substrate interactions revealed that this compound could effectively bind to specific enzymes, altering their activity and providing insights into its potential therapeutic uses .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H22ClNO3 | Potential HDAC inhibitor; modulates enzyme activity |

| Allylamine | C3H7N | Used in pharmaceutical synthesis |

| tert-Butylamine | C4H11N | Intermediate in organic synthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S,3R)-allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride, and how can stereochemical integrity be preserved?

- Methodological Answer : The compound is typically synthesized via stereoselective alkylation of tert-butoxy-protected threonine derivatives. For example, H-Thr(tBu)-OAl・HCl (CAS: 218938-63-7) is synthesized by reacting tert-butyl-protected threonine with allyl chloroformate under Schotten-Baumann conditions, followed by HCl-mediated protonation . To preserve the (2S,3R) configuration, low-temperature reactions (-10°C to 0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) are employed to minimize racemization. Confirmation of stereochemistry requires chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography .

Q. How is the purity and identity of this compound validated in academic research?

- Methodological Answer : Analytical validation involves:

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm (amide bond absorption).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ = 231.68 g/mol as per empirical formula C10H13NO3·HCl) .

- NMR : Key signals include δ 5.8–6.0 ppm (allyl protons), δ 1.2 ppm (tert-butyl group), and δ 3.5–4.0 ppm (α-amino and β-alkoxy protons) .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and stability of the tert-butoxy group in aqueous or acidic conditions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates the energy barriers for tert-butoxy cleavage. Studies show that the tert-butyl group stabilizes the β-alkoxyamine moiety via steric hindrance, reducing hydrolysis rates by 40–60% compared to unprotected analogs. Solvent models (e.g., PCM for water) predict degradation pathways under physiological pH (t1/2 = 12–24 hours at pH 7.4) .

Q. How do structural modifications at the allyl or tert-butoxy positions affect biological activity in peptide mimetics?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Allyl Group : Replacing the allyl ester with benzyl (e.g., T66398, CAS: 33645-24-8) increases lipophilicity (logP +0.8) but reduces metabolic stability in hepatic microsomes .

- tert-Butoxy Group : Removal (e.g., free threonine derivative CAS: 129943-41-5) abolishes protease resistance, confirming its role in steric shielding .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound across studies?

- Methodological Answer : Discrepancies arise from:

- Analytical Methods : Chiral HPLC may overestimate ee (95–98%) compared to Mosher ester analysis (88–92%) due to column selectivity limitations .

- Synthetic Conditions : Trace moisture during allylation reduces ee by 5–10%; anhydrous DMF or THF with molecular sieves improves consistency .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between D2O and CDCl3 solvents?

- Resolution : In D2O, the allyl ester undergoes partial hydrolysis to carboxylic acid (δ 170–172 ppm for COOH), while CDCl3 stabilizes the ester form (δ 165–168 ppm for COOAl). Pre-saturation of water signals and low-temperature NMR (-20°C) mitigate degradation artifacts .

Experimental Design Recommendations

Q. How to optimize reaction yields for large-scale synthesis (>10 g)?

- Protocol :

Use continuous flow reactors for controlled allylation (residence time: 30–45 minutes).

Replace traditional workup (extraction) with membrane-based purification (e.g., Dowex 50WX8 ion-exchange resin) to reduce losses (<5% yield drop vs. 15% in batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.